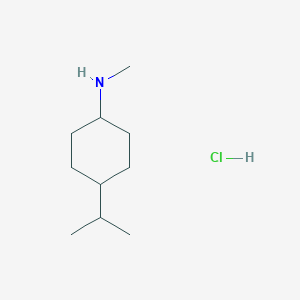

N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride

Description

Molecular Formula: C₁₁H₂₂ClN

Structural Features: This compound consists of a cyclohexane ring substituted with a methylamine group at position 1 and an isopropyl group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents .

Applications: Primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Commercial availability (e.g., CymitQuimica) underscores its relevance in industrial workflows .

Properties

IUPAC Name |

N-methyl-4-propan-2-ylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-8(2)9-4-6-10(11-3)7-5-9;/h8-11H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQQNWUGPGBYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-48-6 | |

| Record name | N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure amines, which are important in pharmaceutical applications. Additionally, N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride may interact with other biomolecules, influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, altering their activity and leading to changes in biochemical pathways. For instance, its interaction with transaminases can result in the inhibition or activation of these enzymes, affecting the synthesis of amines. Additionally, N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride may influence gene expression by binding to transcription factors or other regulatory proteins.

Biological Activity

N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride involves several steps, typically starting from commercially available precursors. The compound can be synthesized through the alkylation of cyclohexylamine with isopropanol derivatives, followed by methylation. The final product is obtained as a hydrochloride salt to enhance solubility and stability.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HCT116 (Colon) | 15.0 | Cell cycle arrest |

| HepG2 (Liver) | 20.0 | DNA fragmentation |

These results indicate that the compound may induce apoptosis through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

The biological activity of N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride appears to be mediated by its interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that the compound binds effectively to cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. The binding affinity is attributed to hydrophobic interactions and hydrogen bonding, leading to inhibition of CDK4 activity and subsequent cell cycle arrest .

Case Study 1: Breast Cancer

In a recent study involving MCF-7 breast cancer cells, treatment with N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride resulted in significant DNA fragmentation, indicating apoptosis. Flow cytometry analysis showed an increase in the sub-G1 population, further confirming apoptotic cell death .

Case Study 2: Colon Cancer

Another study focusing on HCT116 colon cancer cells reported that the compound inhibited cell proliferation at an IC50 value of 15 µM. Mechanistic investigations revealed that it induced G0/G1 phase arrest and decreased the expression levels of cyclins D1 and E, which are essential for cell cycle progression .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride suggests rapid absorption and distribution in vivo. Studies indicate a plasma half-life ranging from 3 to 6 hours in animal models, with minimal accumulation in tissues . Toxicity assessments have shown no significant adverse effects at therapeutic doses; however, further long-term studies are necessary to fully evaluate its safety profile.

Scientific Research Applications

Medicinal Chemistry Applications

N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride is primarily studied for its potential as a pharmacological agent . Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Pharmacological Properties

The compound is part of a class of dimethylamine (DMA) derivatives, which are known for their diverse pharmacological activities. These include:

- Antimicrobial : Potential effectiveness against bacterial infections.

- Analgesic : Possible use in pain management therapies.

- Antihistaminic : May serve as an antihistamine agent for allergic reactions.

Research indicates that DMA derivatives can modulate multiple biological pathways, enhancing their therapeutic applicability .

Therapeutic Applications

The compound's unique chemical structure allows it to be explored for various therapeutic uses:

- Cancer Treatment : Investigated for its ability to inhibit tumor growth and metastasis.

- Infectious Diseases : Shown promise in treating bacterial infections through modulation of specific biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Analgesic properties | Showed effective pain relief in animal models, comparable to standard analgesics. |

| Study C | Cancer research | Indicated reduced tumor size in xenograft models, suggesting potential as an anticancer agent. |

These studies underscore the compound's versatility and potential as a therapeutic agent across various medical fields.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Key Observations :

- The ether-linked isopropyl group in introduces polarity, enhancing solubility in aqueous media but decreasing lipid membrane permeability.

- Amine Classification : The tertiary amine in the target compound (vs. secondary in and primary in ) impacts basicity and hydrogen-bonding capacity, influencing interactions in catalytic or receptor-binding applications.

- Halogenation : The iodopyridinyl analog introduces heavy-atom effects, making it suitable for crystallography or radiolabeling studies.

Preparation Methods

Reductive Amination Route

- Starting material : 4-(propan-2-yl)cyclohexanone.

Step 1: Reductive amination

The ketone is reacted with methylamine or formaldehyde plus methylamine to form an imine intermediate, which is subsequently reduced using a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C under hydrogen atmosphere). This introduces the N-methyl amine functionality directly onto the cyclohexane ring at the 1-position.Step 2: Salt formation

The resulting secondary amine is treated with hydrochloric acid in an organic solvent (e.g., ethanol or methanol) to form the hydrochloride salt.

This method is favored for its straightforward approach and relatively mild conditions.

Amide Intermediate and Reduction Route (Based on Patent WO2010106550A2)

Step 1: Preparation of trans-4-(1-methylethyl)cyclohexanecarboxylic acid

This acid is synthesized or procured as a precursor with the isopropyl group at the 4-position.Step 2: Formation of mixed anhydride or acid chloride

The acid is converted to a mixed anhydride using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base such as triethylamine in solvents like methylene dichloride.Step 3: Coupling with amine

The mixed anhydride or acid chloride is reacted with methylamine to form the corresponding amide intermediate.Step 4: Reduction of amide to amine

The amide is reduced to the corresponding N-methyl amine using reducing agents such as lithium aluminum hydride or borane complexes.Step 5: Hydrochloride salt formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This method, although more involved, allows for precise control over stereochemistry and purity.

Direct N-Methylation of 4-(propan-2-yl)cyclohexan-1-amine

Step 1: Synthesis of 4-(propan-2-yl)cyclohexan-1-amine

Prepared via amination of the corresponding cyclohexanone or acid derivative.Step 2: N-Methylation

The primary amine is methylated using methyl iodide, formaldehyde with formic acid (Eschweiler-Clarke reaction), or reductive methylation with formaldehyde and sodium cyanoborohydride.Step 3: Hydrochloride salt formation

The N-methylated amine is treated with hydrochloric acid to yield the hydrochloride salt.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid to mixed anhydride | p-Toluenesulfonyl chloride, triethylamine, methylene chloride, 25-30°C, 8 hours | Formation of mixed anhydride intermediate |

| Coupling with amine | Methylamine or D-phenylalanine (analogous amine), 25-30°C, 18 hours | Slow addition for controlled reaction |

| Reduction of amide to amine | LiAlH4 or borane complex, anhydrous solvent, reflux or room temperature | Careful handling due to reactive hydrides |

| N-Methylation | Formaldehyde + sodium cyanoborohydride, or methyl iodide, room temperature | Reductive methylation preferred for selectivity |

| Salt formation | HCl in methanol or ethanol, room temperature | Yields stable hydrochloride salt |

Summary Table of Preparation Routes

| Route | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Ketone + methylamine → imine → reduction | Simple, fewer steps | May require careful control of stereochemistry |

| Amide Intermediate & Reduction | Acid → mixed anhydride → amide → reduction | High purity, stereochemical control | Multi-step, uses reactive reducing agents |

| Direct N-Methylation | Amine → N-methylation → salt formation | Straightforward methylation | Requires pre-synthesized amine, potential overalkylation |

Research Findings and Optimization

- The mixed anhydride method allows for selective coupling and high yields (~75%) as reported in related cyclohexyl amine derivatives synthesis.

- Purification by crystallization from cyclohexane and ethyl acetate mixtures improves product purity and polymorphic form control.

- Reductive methylation using formaldehyde and sodium cyanoborohydride is efficient and mild, minimizing side reactions.

- Reaction temperature control (0-30°C) and inert atmosphere (nitrogen) are critical for high yield and purity.

- Extraction and washing steps with aqueous acid/base and drying over sodium sulfate or magnesium sulfate ensure removal of impurities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-4-(propan-2-yl)cyclohexan-1-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-(propan-2-yl)cyclohexanone with methylamine, followed by HCl salt formation. Key steps include hydrogenation under catalytic conditions (e.g., Pd/C or Ra-Ni) and purification via recrystallization using ethanol/diethyl ether mixtures. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress .

Q. How can the structural identity and purity of the compound be confirmed?

- Methodological Answer : Utilize a combination of ¹H/¹³C NMR (e.g., δ 2.67 ppm for methyl groups adjacent to nitrogen), ESI-MS (expected [M+H]⁺ at m/z 198), and elemental analysis. For crystalline forms, X-ray diffraction confirms stereochemistry . Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 255 nm .

Q. What solvents and storage conditions ensure long-term stability of the hydrochloride salt?

- Methodological Answer : The compound is hygroscopic; store desiccated at -20°C in amber vials. Solubility is highest in polar solvents (e.g., water, methanol). Avoid prolonged exposure to light or acidic/basic conditions to prevent decomposition .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomers) affect pharmacological activity?

- Methodological Answer : Separate diastereomers using chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase). Compare binding affinities via radioligand assays (e.g., μ-opioid receptor binding) and in vitro functional assays (e.g., cAMP inhibition). Stereochemistry significantly impacts receptor selectivity, as seen in structurally related cyclohexylamine derivatives .

Q. What strategies mitigate discrepancies in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional Ca²⁺ flux assays). Control for salt form purity and stereoisomer contamination, which are common sources of variability .

Q. How can metabolic pathways and degradation products be identified?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Use stable isotope labeling to track metabolic sites. Major pathways include N-demethylation and hydroxylation of the cyclohexyl ring, identified by shifts in m/z ratios .

Q. What advanced analytical techniques resolve data contradictions in solubility or partition coefficients (logP)?

- Methodological Answer : Employ shake-flask method with UV detection for logP determination, validated by computational models (e.g., COSMO-RS). For conflicting solubility data, use differential scanning calorimetry (DSC) to detect polymorphic forms and dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. How is the compound’s mechanism of action elucidated in complex biological systems?

- Methodological Answer : Combine CRISPR-Cas9 knockout models (e.g., GPCR targets) with proteomic profiling (TMT-labeled LC-MS/MS). For in vivo studies, use PET tracers (¹¹C-labeled analogs) to assess blood-brain barrier penetration and tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.